Benzyltriethoxysilane

Description

Chemical Identity and Nomenclature

This compound is systematically identified by the Chemical Abstracts Service registry number 2549-99-7 and possesses the International Union of Pure and Applied Chemistry name benzyl(triethoxy)silane. The compound exhibits multiple nomenclature variations that reflect its structural components and historical naming conventions. Alternative systematic names include triethoxy(phenylmethyl)silane and benzene,((triethoxysilyl)methyl), each emphasizing different aspects of its molecular architecture.

The European Community number 219-841-1 provides additional regulatory identification, while the compound is also recognized under various trade and research designations including silane, triethoxy(phenylmethyl) and this compound. The nomenclature diversity reflects the compound's significance across multiple chemical disciplines and industrial applications.

The International Chemical Identifier representation provides a standardized description: InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3, which precisely defines the atomic connectivity and stereochemical features. The corresponding International Chemical Identifier Key CPLASELWOOUNGW-UHFFFAOYSA-N offers a compressed hash representation for database searches and computational applications.

Molecular Structure and Physicochemical Properties

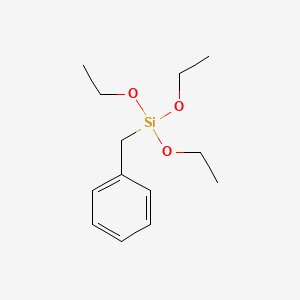

This compound possesses the molecular formula C13H22O3Si, reflecting its composition of thirteen carbon atoms, twenty-two hydrogen atoms, three oxygen atoms, and one silicon atom. The molecular weight is precisely determined as 254.40 grams per mole according to computational analysis, though slight variations in reported values (254.398 g/mol) reflect different measurement methodologies and rounding conventions.

The molecular architecture centers around a silicon atom bonded to three ethoxy groups (-OCH2CH3) and one benzyl group (C6H5CH2-). This tetrahedral geometry around silicon creates a compound with distinct chemical reactivity patterns. The canonical Simplified Molecular Input Line Entry System representation CCOSi(OCC)OCC clearly illustrates the connectivity pattern and serves as a standardized structural notation.

The physical properties reveal a liquid compound under standard conditions with moderate volatility characteristics. The density of approximately 1.0 g/cm³ indicates a material slightly denser than water, while the substantial boiling point of 247.5°C suggests relatively strong intermolecular forces. The refractive index of 1.474 falls within typical ranges for organosilicon compounds and provides valuable information for optical applications and quality control procedures.

The partition coefficient (LogP) value of 3.51 indicates significant lipophilicity, suggesting favorable interactions with organic solvents and hydrophobic environments. This property influences the compound's behavior in extraction procedures, chromatographic separations, and biological systems. The low vapor pressure at ambient temperature confirms the compound's stability under normal handling conditions while indicating minimal evaporation losses during storage and processing.

Historical Context and Development in Organosilicon Chemistry

The development of this compound must be understood within the broader historical evolution of organosilicon chemistry, which began with foundational discoveries in the nineteenth century. The first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863 through the reaction of tetrachlorosilane with diethylzinc, establishing the fundamental principle of carbon-silicon bond formation. This pioneering work laid the groundwork for subsequent developments in organosilicon synthesis, including the eventual preparation of more complex molecules like this compound.

Frederic Stanley Kipping's extensive research in the early twentieth century significantly advanced organosilicon chemistry through his innovative use of Grignard reagents to synthesize alkylsilanes and arylsilanes. Kipping's methodologies established precedents for preparing silicone oligomers and polymers, creating the foundational techniques that would later enable the synthesis of specialized compounds such as this compound. His coinage of the term "silicone" in 1904, though initially applied to hoped-for silicon-oxygen double bond compounds, became permanently associated with this field of chemistry.

The Direct Process, developed in the mid-twentieth century, revolutionized organosilicon compound production by enabling the large-scale synthesis of methylchlorosilanes through the reaction of methyl chloride with silicon-copper alloys. This industrial breakthrough provided the fundamental building blocks for more sophisticated organosilicon molecules. The method's extension to phenyl chlorosilanes opened pathways for preparing aromatic organosilicon compounds, including benzyl-substituted derivatives like this compound.

Cross-coupling methodologies have played a crucial role in advancing benzylsilane chemistry, with particular emphasis on silicon-based cross-coupling reactions that utilize aryltrialkoxysilanes and related compounds. These developments enabled the preparation of substituted benzylsilanes through rhodium-catalyzed cross-coupling between arylzinc compounds and trimethylsilylmethyl iodide, demonstrating the synthetic versatility available for creating benzyl-silicon bond architectures. The evolution of these synthetic methodologies has made compounds like this compound more accessible for research and industrial applications.

The historical progression from simple organosilicon compounds to sophisticated molecules like this compound reflects the maturation of organosilicon chemistry as a distinct field. Early investigators concluded pessimistically about the prospects for organosilicon chemistry, with Kipping himself noting that the limited reactivity of known compounds suggested minimal future potential. However, the subsequent explosive growth of organosilicon chemistry over the past several decades has proven these early assessments incorrect, with compounds like this compound now serving as valuable synthetic intermediates and functional materials components.

Propriétés

IUPAC Name |

benzyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLASELWOOUNGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC1=CC=CC=C1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062512 | |

| Record name | Benzyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-99-7 | |

| Record name | Benzyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ((triethoxysilyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(triethoxysilyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyltriethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Catalytic Hydrosilylation of Benzaldehyde Derivatives

The hydrosilylation of benzaldehyde derivatives with triethoxysilane (HSi(OEt)₃) represents a plausible route. While direct evidence for this compound synthesis is absent in provided sources, analogous reactions from the Royal Society of Chemistry (RSC) study illuminate this approach. For instance, (diphenylmethoxy)triethylsilane was synthesized via copper-catalyzed hydrosilylation of benzophenone with triethylsilane at 80°C, achieving 98% yield. Adapting this methodology:

- Substrate Selection : Substituting benzophenone with benzaldehyde (PhCHO) and triethylsilane with triethoxysilane (HSi(OEt)₃) could yield this compound.

- Catalytic System : Copper-based catalysts, such as [(NHC)CuX] complexes, demonstrate efficacy in similar hydrosilylation reactions.

- Reaction Conditions : Optimal temperatures range from 25°C to 80°C, with inert atmosphere protection (e.g., nitrogen or argon).

Proposed Reaction :

$$

\text{PhCHO} + \text{HSi(OEt)}3 \xrightarrow{\text{Cu catalyst}} \text{PhCH}2\text{Si(OEt)}3 + \text{H}2\text{O}

$$

This route remains theoretical but aligns with established hydrosilylation principles.

Grignard Reagent-Mediated Alkylation

Grignard reactions provide a direct method for introducing benzyl groups to silicon centers. This two-step process involves the formation of a benzylmagnesium halide followed by its reaction with chlorotriethoxysilane (ClSi(OEt)₃).

Reaction Mechanism and Optimization

Grignard Reagent Preparation :

Benzyl chloride (PhCH₂Cl) reacts with magnesium in anhydrous diethyl ether or tetrahydrofuran (THF) to form benzylmagnesium chloride (PhCH₂MgCl).Nucleophilic Substitution :

The Grignard reagent attacks chlorotriethoxysilane, displacing chloride and forming this compound:

$$

\text{PhCH}2\text{MgCl} + \text{ClSi(OEt)}3 \rightarrow \text{PhCH}2\text{Si(OEt)}3 + \text{MgCl}_2

$$Yield and Purity :

Analogous reactions in the RSC study achieved yields exceeding 90% under optimized conditions. Critical parameters include:

Direct Alkylation of Triethoxysilane

The direct reaction of triethoxysilane (HSi(OEt)₃) with benzyl chloride (PhCH₂Cl) under basic conditions offers a scalable, one-pot synthesis.

Reaction Dynamics

Base Selection :

Sodium hydride (NaH) or triethylamine (Et₃N) facilitates deprotonation of HSi(OEt)₃, generating a nucleophilic silanolate intermediate.Substitution Reaction :

The silanolate attacks benzyl chloride, yielding this compound and hydrogen chloride:

$$

\text{HSi(OEt)}3 + \text{PhCH}2\text{Cl} \xrightarrow{\text{Base}} \text{PhCH}2\text{Si(OEt)}3 + \text{HCl}

$$Process Optimization :

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Base | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| Hydrosilylation | Cu complexes | 25–80°C | ~90%* | H₂O |

| Grignard Alkylation | None | 0–25°C | 85–92% | MgCl₂ |

| Direct Alkylation | NaH/Et₃N | -50–10°C | 88–95% | NaCl, HCl |

*Theoretical yield based on analogous reactions.

Analyse Des Réactions Chimiques

Benzyltriethoxysilane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts slowly with moisture or water to form silanols and ethanol.

Condensation: Can undergo condensation reactions to form siloxane bonds.

Substitution: Can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common reagents used in these reactions include water , acids , and bases . The major products formed from these reactions are typically silanols , siloxanes , and ethanol .

Applications De Recherche Scientifique

Adhesives and Sealants

Benzyltriethoxysilane is widely used in formulating high-performance adhesives and sealants. Its unique chemical properties enhance bonding strength and durability while providing excellent resistance to moisture, chemicals, and extreme temperatures. This makes it particularly valuable in construction and automotive industries where reliable adhesion is critical.

Key Benefits:

- Enhanced Bonding Strength: Improves adhesion to various substrates.

- Moisture Resistance: Protects against water damage.

- Chemical Resistance: Suitable for harsh environments.

Coatings

In the coatings industry, this compound serves as an effective crosslinking agent. It enhances the adhesion of coatings to different substrates, improves film formation, and increases weather resistance.

Applications in Coatings:

- Crosslinking Agent: Facilitates stronger bonds within the coating matrix.

- Weather Resistance: Protects surfaces from environmental degradation.

- Compatibility: Works well with various resin systems.

Plastics and Polymers

This compound is utilized for modifying plastics and polymers. It enhances mechanical properties, improves surface adhesion, and imparts superior heat and chemical resistance.

Modification Benefits:

- Improved Mechanical Properties: Increases strength and durability of plastics.

- Surface Adhesion: Enhances the ability of coatings or adhesives to bond with plastic surfaces.

- Heat Resistance: Suitable for applications requiring thermal stability.

Textile Treatment

In the textile industry, this compound is employed to impart water repellency and stain resistance to fabrics. It forms a durable protective layer on textile surfaces, ensuring long-lasting performance.

Textile Applications:

- Water Repellency: Provides fabrics with hydrophobic properties.

- Stain Resistance: Helps maintain cleanliness and appearance.

- Durability: Extends the life of treated textiles.

Case Study 1: Adhesive Performance

A study evaluated the performance of this compound-based adhesives in automotive applications. The results showed a significant increase in bond strength compared to traditional adhesives, demonstrating its effectiveness in high-stress environments .

Case Study 2: Coating Durability

Research on coatings incorporating this compound revealed enhanced weather resistance and adhesion properties. Coated samples exhibited superior performance in outdoor conditions compared to standard coatings .

Case Study 3: Textile Water Resistance

In textile treatments, this compound was applied to cotton fabrics to assess water repellency. Treated fabrics showed a marked improvement in water resistance, maintaining their protective qualities after multiple washes .

Data Table: Summary of Applications

| Application Area | Key Benefits | Industry Examples |

|---|---|---|

| Adhesives | Enhanced bonding strength, moisture resistance | Automotive, construction |

| Coatings | Improved adhesion, weather resistance | Building materials |

| Plastics | Improved mechanical properties | Consumer goods |

| Textiles | Water repellency, stain resistance | Apparel, upholstery |

Mécanisme D'action

The mechanism of action of benzyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanols, which can then undergo condensation reactions to form siloxane bonds. These reactions are facilitated by the presence of water or moisture and can be catalyzed by acids or bases . The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of silicon-oxygen bonds.

Comparaison Avec Des Composés Similaires

Benzyltriethoxysilane can be compared with other similar compounds such as:

Triethoxysilane: Lacks the benzyl group and is used primarily as a reducing agent.

Methyltriethoxysilane: Contains a methyl group instead of a benzyl group and is used in the production of silicone resins.

Phenyltriethoxysilane: Contains a phenyl group and is used in the production of high-performance coatings and adhesives.

This compound is unique due to its benzyl group, which imparts specific chemical properties and reactivity that are different from those of its analogs .

Activité Biologique

Benzyltriethoxysilane (BTE) is an organosilicon compound that has garnered significant attention in various fields, including biochemistry, materials science, and biomedical applications. Its unique chemical structure allows it to interact with biological systems in ways that can influence cellular processes and molecular mechanisms. This article provides a comprehensive overview of the biological activity of BTE, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound is characterized by its ability to hydrolyze in aqueous environments, leading to the formation of silanol groups. These silanol groups can condense to form siloxane bonds, which are integral to the creation of silicon-based polymers. The hydrolysis reaction can be catalyzed by various enzymes, particularly hydrolases, which facilitate the breakdown of the ethoxy groups. This property makes BTE a valuable compound in biochemical reactions and polymer synthesis.

Cellular Effects

BTE has been shown to influence several key cellular processes:

- Cell Signaling : It interacts with cell surface receptors and intracellular signaling molecules, modulating pathways that are critical for cell communication and response.

- Gene Expression : BTE can alter the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact cellular functions such as proliferation and differentiation.

- Metabolic Activity : By affecting metabolic enzymes, BTE can alter the levels of key metabolites within cells, influencing overall cellular metabolism.

Molecular Mechanism

The interaction of BTE with biomolecules occurs primarily through binding to specific sites on enzymes and proteins. This binding can lead to conformational changes that either inhibit or activate enzymatic activity. For instance:

- Enzyme Activation/Inhibition : BTE may bind to active or allosteric sites on enzymes, modifying their catalytic functions.

- Post-translational Modifications : It can induce modifications such as phosphorylation or acetylation of proteins, further influencing their activity and function.

Dosage Effects in Animal Models

Research indicates that the biological effects of BTE are dose-dependent:

- Low Doses : At lower concentrations, BTE may have minimal effects on cellular viability and function.

- High Doses : Conversely, higher concentrations can lead to cytotoxic effects such as oxidative stress, DNA damage, and apoptosis. Studies have demonstrated threshold effects where significant biological activity is observed only above certain concentration levels.

Subcellular Localization

BTE exhibits specific localization within cellular compartments (e.g., mitochondria, endoplasmic reticulum), which is crucial for its biological activity. This localization allows it to participate in various biochemical processes such as protein synthesis and energy production.

1. Cancer Cell Growth Inhibition

A study investigated the effects of BTE on breast cancer cell lines. It was found that treatment with BTE significantly inhibited cell proliferation by disrupting amino acid uptake pathways critical for cancer cell metabolism. The study highlighted how BTE could serve as a potential therapeutic agent by targeting metabolic vulnerabilities in cancer cells .

2. Functionalized Silica Nanoparticles

Research has demonstrated that BTE can be used in the synthesis of functionalized periodic mesoporous organosilicas (PMOs). These materials have applications in drug delivery systems due to their ability to encapsulate therapeutic agents while providing controlled release profiles .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for polybenzylsiloxane (PBS) derived from benzyltriethoxysilane?

- Methodological Answer : PBS is synthesized via a sol-gel reaction under nitrogen. A typical procedure involves mixing this compound (12 mmol), phosphoric acid (5.9 mmol), and deionized water (10 mmol) at room temperature. The reaction forms a viscous gel within 10 minutes, and ethanol byproduct evaporates under nitrogen over 24 hours. The product is dissolved in acetone, precipitated in water, and vacuum-dried. Key characterization includes H-NMR to confirm ethoxy group conversion (absence of peaks at 1.24 ppm and 3.83 ppm) and elemental analysis (C: ~55.86%, H: ~5.01%) .

Q. How can researchers verify the complete hydrolysis of ethoxy groups in this compound during sol-gel reactions?

- Methodological Answer : H-NMR spectroscopy is critical. Ethoxy groups in this compound exhibit distinct triplets (1.24 ppm) and quartets (3.83 ppm). Complete hydrolysis eliminates these signals, confirming siloxane bond formation. Secondary validation via FT-IR can detect Si-O-Si stretching vibrations (~1000–1100 cm) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use inert-atmosphere techniques (e.g., nitrogen gloveboxes) to prevent unintended hydrolysis. Store the compound at -20°C in moisture-free, dark conditions. Personal protective equipment (PPE) such as nitrile gloves and fume hoods are mandatory due to its reactivity with water and potential respiratory irritation .

Advanced Research Questions

Q. What reaction pathways dominate when this compound is treated with tetrabutylammonium fluoride (TBAF)?

- Methodological Answer : TBAF catalyzes Si-O bond cleavage, leading to silsesquioxane cage formation (e.g., BenzylT, BenzylT). NMR analysis reveals product distribution: 8% BenzylT, 10% BenzylT, and 2% BenzylT after 24 hours. Isolation challenges (e.g., recrystallization inefficiency) suggest column chromatography or selective precipitation as alternatives .

Q. How do pH and temperature variations affect the stability of this compound-derived polymers?

- Methodological Answer : Acidic conditions (e.g., phosphoric acid) accelerate condensation, while neutral/basic environments may destabilize siloxane networks. Thermal gravimetric analysis (TGA) shows PBS decomposition above 300°C. Controlled studies at 25–80°C reveal minimal mass loss (<5%) below 150°C, confirming thermal stability for coating applications .

Q. What strategies mitigate byproduct formation during this compound polymerization?

- Methodological Answer : Byproducts like ethanol are minimized via nitrogen flushing during synthesis. Reaction kinetics optimization (e.g., 24-hour aging) ensures complete ethanol evaporation. Purity is enhanced by post-synthesis washing (e.g., acetone-water precipitation) and vacuum drying to remove residual monomers .

Q. How can researchers address inconsistencies in elemental analysis data for this compound polymers?

- Methodological Answer : Discrepancies in carbon/hydrogen ratios may arise from incomplete hydrolysis or solvent retention. Cross-validate with X-ray photoelectron spectroscopy (XPS) for Si/C/O ratios and dynamic vapor sorption (DVS) to detect moisture absorption. Replicate synthesis under anhydrous conditions to ensure reproducibility .

Critical Research Considerations

- Reproducibility : Document reaction stoichiometry, solvent purity, and aging times meticulously. Use inert atmospheres to prevent side reactions .

- Advanced Characterization : Combine NMR, XPS, and TGA to resolve structural ambiguities. For cage structure elucidation, small-angle X-ray scattering (SAXS) or MALDI-TOF may be required .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, avoiding redundant data in figures/tables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.